Cas no 611-43-8 (2,3'-Dimethylbiphenyl)
2,3'-Dimethylbiphenyl Chemical and Physical Properties
Names and Identifiers
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- 1,1'-Biphenyl,2,3'-dimethyl-
- 1-methyl-2-(3-methylphenyl)benzene
- 2,3'-DIMETHYLBIPHENYL
- 23DIMETHYLBIPHENYL
- 2,3'-Ditolyl
- 3,2'-Ditolyl
- m,o'-Bitolyl
- o,m'-Bitolyl
- o,m'-Ditolyl
- 2,3'-Dimethylbiphenyl
-
- MDL: MFCD22628915
- Inchi: 1S/C14H14/c1-11-6-5-8-13(10-11)14-9-4-3-7-12(14)2/h3-10H,1-2H3
- InChI Key: UZQLBACCROFUKQ-UHFFFAOYSA-N
- SMILES: C1(C=CC=CC=1C)C1C=CC=C(C)C=1
Computed Properties
- Exact Mass: 182.10962
- Monoisotopic Mass: 182.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 4.3
Experimental Properties
- Density: 0.9924
- Melting Point: 24.17°C (estimate)
- Boiling Point: 272.85°C
- Flash Point: 114.4°C
- Refractive Index: 1.5810
- PSA: 0
2,3'-Dimethylbiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B429963-100mg |
2,3'-Dimethylbiphenyl |
611-43-8 | 100mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B429963-250mg |
2,3'-Dimethylbiphenyl |
611-43-8 | 250mg |
$ 161.00 | 2023-04-18 | ||
| TRC | B429963-500mg |
2,3'-Dimethylbiphenyl |
611-43-8 | 500mg |
$ 259.00 | 2023-04-18 | ||
| Apollo Scientific | OR70105-250mg |
2,3'-Dimethylbiphenyl |
611-43-8 | 98% | 250mg |
£73.00 | 2025-02-20 | |
| Apollo Scientific | OR70105-1g |
2,3'-Dimethylbiphenyl |
611-43-8 | 98% | 1g |
£185.00 | 2025-02-20 | |
| AK Scientific | AMTDA168-1g |
2,3'-Dimethylbiphenyl |
611-43-8 | 97% | 1g |
$67 | 2025-02-18 | |
| AK Scientific | AMTDA168-5g |
2,3'-Dimethylbiphenyl |
611-43-8 | 97% | 5g |
$167 | 2025-02-18 | |
| AK Scientific | AMTDA168-25g |
2,3'-Dimethylbiphenyl |
611-43-8 | 97% | 25g |
$507 | 2025-02-18 | |
| abcr | AB445751-5 g |
2,3'-Dimethylbiphenyl; min. 95% |
611-43-8 | 5g |
€296.20 | 2022-05-20 | ||
| abcr | AB445751-25 g |
2,3'-Dimethylbiphenyl; min. 95% |
611-43-8 | 25g |
€809.60 | 2022-05-20 |
2,3'-Dimethylbiphenyl Suppliers
2,3'-Dimethylbiphenyl Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2,3'-Dimethylbiphenyl
1,1'-Biphenyl,2,3'-Dimethyl-: A Comprehensive Overview
The compound with CAS No. 611-43-8, commonly referred to as 1,1'-biphenyl,2,3'-dimethyl-, is a fascinating organic molecule that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique biphenyl structure, which consists of two phenyl rings connected by a single bond. The presence of methyl groups at the 2 and 3' positions introduces steric effects and electronic modifications that influence its chemical properties and reactivity.
Recent studies have highlighted the importance of biphenyl derivatives in various applications, including pharmaceuticals, agrochemicals, and advanced materials. The dimethyl substitution in this compound enhances its stability and solubility, making it a valuable precursor for synthesizing more complex molecules. Researchers have also explored its potential as a building block for constructing aromatic heterocycles, which are crucial in drug design and electronic materials.
One of the most intriguing aspects of 1,1'-biphenyl,2,3'-dimethyl- is its ability to participate in Suzuki-Miyaura coupling reactions. This reaction is a cornerstone in modern organic synthesis, enabling the construction of biaryl compounds with high efficiency. The steric hindrance introduced by the methyl groups can be both advantageous and challenging depending on the reaction conditions. For instance, studies have shown that the presence of these groups can slow down the reaction kinetics but improve selectivity in certain cases.
In terms of physical properties, 1,1'-biphenyl,2,3'-dimethyl- exhibits a melting point of approximately 65°C and a boiling point around 270°C under standard conditions. Its solubility in organic solvents such as dichloromethane and toluene makes it suitable for various synthetic procedures. The compound's UV-Vis spectrum reveals strong absorption bands in the ultraviolet region due to its conjugated π-system, which is typical for aromatic compounds.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure of biphenyl derivatives with unprecedented accuracy. These studies have provided insights into the compound's frontier molecular orbitals and its reactivity towards electrophilic substitution reactions. For example, density functional theory (DFT) calculations have shown that the methyl groups at the 2 and 3' positions slightly deactivate the aromatic rings by electron donation through sigma bonds.
The synthesis of 1,1'-biphenyl,2,3'-dimethyl- typically involves a Friedel-Crafts alkylation or a Ullmann coupling reaction. However, these methods often require harsh conditions or expensive catalysts. To address this challenge, researchers have developed more efficient protocols using palladium-catalyzed cross-coupling reactions. These methods not only improve yield but also reduce reaction time significantly.
Applications of this compound are diverse and span across multiple disciplines. In materials science, it serves as a key component in synthesizing advanced polymers with tailored electronic properties. In pharmacology, it has been used as a scaffold for developing potential drug candidates targeting various diseases such as cancer and neurodegenerative disorders.
Moreover, recent research has focused on the environmental impact of synthesizing and using such compounds. Studies have shown that proper waste management and recycling strategies can minimize their ecological footprint while maintaining their industrial relevance.
In conclusion,1,1'-biphenyl,2,3'-dimethyl- (CAS No. 611-43-8) is a versatile organic molecule with significant potential in numerous scientific domains. Its unique structure and chemical properties make it an invaluable tool for researchers aiming to push the boundaries of modern chemistry.
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